molecular formula C5H7NO2S B15489092 3,5-Dimethyl-1,3-thiazolidine-2,4-dione CAS No. 4695-28-7

3,5-Dimethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B15489092
CAS No.: 4695-28-7
M. Wt: 145.18 g/mol
InChI Key: DWJMXHLXYSEPGR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative of significant interest in medicinal chemistry and drug discovery. The thiazolidine-2,4-dione scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its role as a key pharmacophore in the development of therapeutic agents . Researchers utilize this core structure as a versatile building block for designing novel bioactive molecules. TZD derivatives are extensively investigated for their potential as antidiabetic agents, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor influences gene expression involved in glucose and lipid metabolism, leading to increased insulin sensitivity in target tissues. The specific substitution pattern of the 3,5-dimethyl derivative makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing side effects like hepatotoxicity or weight gain associated with earlier TZD drugs . Beyond metabolic disease research, the thiazolidinedione core has demonstrated a wide spectrum of other biological activities. This includes serving as a novel class of glutaminase inhibitors for oncology research, with studies showing that TZD derivatives can inhibit cell growth and reduce tumor size in vivo . Furthermore, TZD-based compounds are active as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a promising target for diabetes treatment, and have shown significant antihyperglycemic effects in animal models . Recent research also explores their antimicrobial potential, where some 3,5-disubstituted TZDs act as inhibitors of the bacterial MurB enzyme, an essential catalyst in the biosynthesis of the bacterial cell wall . This product, this compound, is provided as a high-purity compound to support these and other advanced investigative applications. It is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4695-28-7

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

3,5-dimethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C5H7NO2S/c1-3-4(7)6(2)5(8)9-3/h3H,1-2H3

InChI Key

DWJMXHLXYSEPGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)S1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Key Observations:

Anti-tubercular Activity: Substitution with 4-methoxybenzylidene at position 5 (e.g., Compounds 94, 96) significantly enhances activity against Mycobacterium tuberculosis, with MIC values comparable to pyrazinamide and streptomycin . The tert-butyl group at position 3 (Compound 96) reduces potency compared to electron-withdrawing groups like nitroaminophenyl (Compound 94), highlighting the role of electronic effects in target binding .

Antioxidant Activity :

  • Coumarin-linked derivatives (e.g., 5g, 5k) exhibit strong DPPH radical scavenging due to the electron-donating 7-hydroxycoumarin moiety, which stabilizes free radicals .
  • Bromine substitution (5k) slightly reduces activity compared to methoxy groups (5g), suggesting polar substituents optimize antioxidant efficacy .

Structural Flexibility: The Knoevenagel condensation method (used in synthesizing 3a–r and 5a–r ) allows diverse arylidene substitutions at position 5, enabling fine-tuning of biological properties.

Structure-Activity Relationships (SAR)

  • Position 3: Bulky groups (e.g., tert-butyl in Compound 96) reduce steric hindrance but may limit membrane permeability . Electron-withdrawing groups (e.g., nitroaminophenyl in Compound 94) enhance anti-tubercular activity by facilitating target interactions .
  • Position 5 :
    • Arylidene groups with electron-donating substituents (e.g., 4-methoxybenzylidene) improve both antitubercular and antioxidant activities .

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethyl-1,3-thiazolidine-2,4-dione?

The synthesis typically involves cyclization reactions starting from thiourea derivatives or via condensation of thioamides with ketones. A notable method involves the reaction of 2,4-thiazolidinedione with methylating agents under controlled conditions. For example, Singh et al. (1983) reported a route using methyl iodide in alkaline media to introduce methyl groups at the 3 and 5 positions . Additionally, Knoevenagel condensation is widely used to synthesize derivatives by reacting the thiazolidinedione core with aromatic aldehydes, as demonstrated in the preparation of 5-arylidene derivatives .

Q. How should researchers handle and store this compound to ensure safety?

Key safety measures include:

  • Handling : Use nitrile or neoprene gloves (tested for permeability) and flame-retardant lab coats. Inspect gloves before use and avoid skin contact .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Separate from oxidizers and acids .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as the compound may release toxic fumes upon decomposition .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm methyl group positions and thiazolidinedione ring integrity. For example, the methyl protons typically appear as singlets near δ 2.5–3.0 ppm .
  • IR : Peaks at ~1700–1750 cm1^{-1} correspond to C=O stretching of the dione moiety.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (145.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate thiazolidinedione derivatives as enzyme inhibitors?

  • Target Selection : Focus on enzymes with known thiazolidinedione interactions, such as HIV-1 reverse transcriptase (RT) or PPAR-γ. For RT, use unliganded crystal structures (PDB ID: 1DLO) to assess binding pockets .
  • Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Set grid boxes to encompass active sites (e.g., RT’s non-nucleoside inhibitor pocket).
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values. Ligand-receptor interactions (hydrogen bonds, hydrophobic contacts) should align with mutagenesis data .

Q. What strategies address contradictions in biological activity data across different thiazolidinedione derivatives?

  • Structural Analysis : Use X-ray crystallography or DFT calculations to resolve stereochemical ambiguities. For example, the (5Z)-configuration in 5-benzylidene derivatives may enhance PPAR-γ binding compared to (5E) isomers .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation time to minimize variability .
  • Meta-Analysis : Cross-reference activity trends with databases (e.g., ChEMBL) to identify scaffold-specific SAR patterns.

Q. How to optimize Knoevenagel reaction conditions for synthesizing novel derivatives?

  • Catalyst : Use piperidine or ammonium acetate (5 mol%) in ethanol under reflux. Microwave-assisted synthesis (100°C, 30 min) improves yields (≥80%) compared to traditional methods .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.5 in 7:3 hexane/EtOAc). Quench with ice-water to precipitate products and minimize side reactions .

Q. Methodological Notes

  • Safety Protocols : Always consult updated SDS sheets and prioritize engineering controls (e.g., fume hoods) over PPE .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously, as minor variations can alter yields .

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